2,5-Difluoro-D-homophenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(2,5-difluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBWDCZWQCJRP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)CC[C@@H](C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Difluoro D Homophenylalanine
Asymmetric Synthesis of the D-Configuration in Homophenylalanine Scaffolds
Achieving the desired D-configuration at the stereocenter is a critical challenge in the synthesis of D-amino acids. Several strategies have been developed to control this stereochemistry, including the use of chiral auxiliaries, chiral catalysts, and enzymatic processes.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.
A prominent example is the use of bis(lactim) ethers, such as the Schöllkopf auxiliary, derived from the cyclization of a dipeptide (e.g., cyclo(L-Val-Gly)). The glycine unit's α-carbon can be deprotonated and subsequently alkylated. The steric hindrance provided by the auxiliary's chiral group (e.g., an isopropyl group from valine) directs the incoming electrophile to the opposite face, controlling the stereochemistry. For the synthesis of a D-amino acid, an auxiliary derived from a D-amino acid (e.g., cyclo(D-Val-Gly)) would be employed. Alkylation of the corresponding lithiated bis(lactim) ether with a suitable electrophile like 2,5-difluorobenzyl bromide, followed by acidic hydrolysis, cleaves the auxiliary and liberates the desired D-homophenylalanine derivative with high enantiomeric excess. nih.gov
Another approach involves the use of Evans oxazolidinone auxiliaries. The N-acylated oxazolidinone can be stereoselectively alkylated at the α-position. Subsequent hydrolysis and functional group manipulations yield the target amino acid.
Table 1: Chiral Auxiliary-Mediated Alkylation for Amino Acid Synthesis
| Auxiliary Type | General Substrate | Key Transformation | Stereochemical Control |
|---|---|---|---|
| Schöllkopf Auxiliary | Bislactim ether of cyclo(D-Val-Gly) | Deprotonation and alkylation | Steric shielding by the valine side chain |
| Evans Oxazolidinone | N-Acyloxazolidinone | Enolate formation and alkylation | Chelation control with Lewis acids |
The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount of the chiral inductor is required. Organocatalysis and transition-metal catalysis are the two main pillars of this strategy.
Organocatalysis: Chiral amines or Brønsted bases can catalyze the enantioselective construction of carbon-carbon bonds. For instance, chiral phase-transfer catalysts can be used for the asymmetric alkylation of glycine Schiff base esters. A glycine imine ester, when treated with a base and a chiral catalyst (e.g., a derivative of a Cinchona alkaloid), forms a chiral enolate equivalent. This enolate can then react with an electrophile such as 2,5-difluorobenzyl bromide to produce the D-homophenylalanine derivative with high enantioselectivity. acs.orgnih.gov
Transition-Metal Catalysis: Chiral transition-metal complexes are widely used for asymmetric hydrogenations and coupling reactions. The asymmetric hydrogenation of a suitable prochiral precursor, such as an N-acyl-α,β-dehydroamino acid ester, is a powerful method. A catalyst system composed of a transition metal (e.g., rhodium or ruthenium) and a chiral phosphine (B1218219) ligand (e.g., derivatives of BINAP or DuPhos) can deliver the hydrogen atoms to one face of the double bond with high stereoselectivity, yielding the desired D-enantiomer.
Table 2: Comparison of Chiral Catalyst Strategies
| Catalyst Type | Example Catalyst | Precursor Type | Key Advantage |
|---|---|---|---|
| Phase-Transfer Catalyst | Cinchona alkaloid derivative | Glycine Schiff base | Mild reaction conditions |
| Chiral Phosphine Ligand | (R)-BINAP with Rhodium | N-Acyl-α,β-dehydroamino acid | High enantioselectivity (>99% ee) |
| Organocatalyst (Brønsted Base) | Ureidoaminal-derived base | Pyrrol lactim | High diastereomeric ratios |
Biocatalysis offers unparalleled stereoselectivity under mild, environmentally benign conditions. Enzymes such as transaminases, dehydrogenases, and ammonia lyases are particularly effective for synthesizing chiral amino acids. acs.orgnih.gov
D-Amino Acid Dehydrogenases (D-AADH) and D-Amino Acid Transaminases (D-AAT): These enzymes can directly synthesize D-amino acids from their corresponding α-keto acids. acs.orgnih.gov The synthesis of 2,5-Difluoro-D-homophenylalanine would start with the corresponding α-keto acid, 2-oxo-4-(2,5-difluorophenyl)butanoic acid.
D-AADH catalyzes the reductive amination of the α-keto acid using ammonia and a reducing cofactor (e.g., NADH or NADPH), which must be regenerated in a coupled enzymatic system.
D-AAT transfers an amino group from a donor D-amino acid (like D-alanine or D-glutamate) to the α-keto acid, producing the target D-amino acid and an α-keto acid byproduct. acs.org
Kinetic Resolution: Another biocatalytic strategy is the dynamic kinetic resolution of a racemic mixture of the amino acid or a precursor. For example, an L-specific amino acid oxidase could be used to selectively oxidize the L-enantiomer from a racemic mixture of 2,5-Difluoro-homophenylalanine, leaving the desired D-enantiomer untouched. acs.org When coupled with a racemase that continuously interconverts the enantiomers, this process can theoretically achieve a 100% yield of the D-amino acid. researchgate.net
Regioselective Aromatic Difluorination Strategies
The introduction of two fluorine atoms at the C2 and C5 positions of the phenyl ring requires regioselective methods. This can be achieved either by direct fluorination of an existing phenylalanine or homophenylalanine scaffold or by constructing the amino acid from a pre-functionalized aromatic ring.
Direct C-H fluorination is an attractive strategy due to its step-economy. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are commonly used. However, controlling the regioselectivity on an activated aromatic ring like phenylalanine can be challenging.
To achieve the desired 2,5-difluorination pattern, the reaction often requires a directing group on the amino acid. For example, a protected phenylalanine derivative bearing a picolinamide auxiliary can direct copper-catalyzed C-H fluorination. nih.govnih.gov The nitrogen atoms of the picolinamide chelate to the copper catalyst, positioning the fluorinating agent for reaction at specific C-H bonds. While this method provides a route to fluorinated derivatives, achieving specific difluorination at the 2 and 5 positions typically requires multiple steps or substrates with specific electronic properties.
A more common and regiochemically precise approach is to build the homophenylalanine structure using an aromatic precursor that already contains the 2,5-difluoro substitution pattern. This strategy avoids issues with regioselectivity during fluorination.
Alkylation of Glycine Equivalents: This method involves the alkylation of a glycine enolate equivalent with a 2,5-difluorobenzyl halide. For instance, the chiral nickel(II) complex of a Schiff base derived from glycine and a chiral ligand can be deprotonated and then alkylated with 2,5-difluorobenzyl bromide. Subsequent hydrolysis of the complex releases the enantiomerically enriched 2,5-difluoro-D-phenylalanine. nih.govresearchgate.net A similar approach using a homoserine-derived cyclic synthon can be adapted for the synthesis of homophenylalanine.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki-Miyaura coupling, are highly effective. nih.govnih.gov A typical Negishi coupling would involve the reaction of an organozinc reagent derived from a protected D-alanine derivative (e.g., (R)-iodoalanine) with a 2,5-difluorophenyl halide in the presence of a palladium catalyst. nih.gov This method is versatile and generally proceeds with high enantioselectivity. nih.gov
Table 3: Synthesis from Pre-functionalized Aromatic Systems
| Method | Key Reagents | Chiral Component | Regiocontrol |
|---|---|---|---|
| Alkylation | Glycine Schiff base, 2,5-difluorobenzyl bromide | Chiral ligand on Ni(II) complex | Pre-defined by the benzyl (B1604629) bromide |
| Negishi Coupling | Organozinc of D-iodoalanine, 2,5-difluoroiodobenzene, Pd(0) catalyst | Protected D-iodoalanine | Pre-defined by the iodobenzene |
| Suzuki Coupling | D-amino acid derived boronic acid, 2,5-difluorobromobenzene, Pd catalyst | Chiral boronic acid derivative | Pre-defined by the bromobenzene |
Palladium-Catalyzed and Photocatalytic Fluorination Techniques
While the primary synthetic routes to this compound typically commence with an already fluorinated starting material, palladium-catalyzed and photocatalytic C-H fluorination represent cutting-edge alternative strategies for the late-stage introduction of fluorine atoms onto an existing homophenylalanine scaffold.
Palladium-Catalyzed C-H Fluorination:
Palladium catalysis has emerged as a powerful tool for the direct, site-selective fluorination of C(sp³)–H bonds in amino acid derivatives. google.comacs.org This approach commonly utilizes a directing group attached to the amine functionality to guide the palladium catalyst to a specific C-H bond for activation and subsequent fluorination. For a homophenylalanine precursor, a bidentate directing group, such as 2-(pyridin-2-yl)isopropylamine (PIP), can be installed on the amino group. iu.edu The palladium catalyst, typically Pd(OAc)₂, coordinates to this directing group, bringing the metal center in proximity to the benzylic C-H bonds of the phenyl ring. acs.org In the presence of an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, the C-H bond can be selectively replaced with a fluorine atom. iu.edu
However, achieving regioselective 2,5-difluorination on an unsubstituted phenyl ring through this method presents a significant challenge due to the difficulty in directing the catalyst to two specific positions without the influence of pre-existing substituents. Current methods often favor mono-fluorination or fluorination at the most electronically favorable positions. nih.gov Research in this area is ongoing to develop more sophisticated directing groups and catalytic systems to control the regioselectivity of multiple fluorinations.
Photocatalytic Fluorination:
Visible-light photoredox catalysis offers a mild and efficient alternative for C-H fluorination. nih.gov This method utilizes a photocatalyst that, upon light absorption, can initiate a radical-based fluorination cascade. For aromatic systems, this can proceed via the generation of a highly reactive fluorine radical or through the activation of the aromatic ring itself.
A convenient method for the direct fluorination of unactivated C-H bonds employs a decatungstate photocatalyst in conjunction with NFSI. nih.gov This system has been shown to be effective for the fluorination of various organic molecules, including amino acid derivatives. nih.gov The photocatalyst, when excited by light, can abstract a hydrogen atom from the aromatic ring of a protected homophenylalanine derivative, generating an aryl radical. This radical can then be trapped by the fluorine source to yield the fluorinated product. As with palladium-catalysis, achieving specific 2,5-difluorination on an unsubstituted ring is challenging due to the statistical nature of radical reactions. The regioselectivity would be governed by the inherent reactivity of the different C-H bonds on the phenyl ring.
| Technique | Catalyst/Reagent | Mechanism | Advantages | Challenges for 2,5-Difluorination |
| Palladium-Catalyzed C-H Fluorination | Pd(OAc)₂, Directing Group (e.g., PIP), Selectfluor/NFSI | Directed C-H activation | High site-selectivity for mono-fluorination | Achieving specific difluorination pattern |
| Photocatalytic Fluorination | Decatungstate photocatalyst, NFSI | Radical-mediated C-H abstraction | Mild reaction conditions | Poor regioselectivity for multiple fluorinations |
Convergent and Linear Synthesis Pathways for this compound
Linear Synthesis:
A linear synthesis would involve the sequential construction of the molecule, starting from a simpler precursor and progressively adding complexity. A plausible linear route could begin with the synthesis of the D-homophenylalanine backbone, followed by the introduction of the two fluorine atoms onto the phenyl ring.
One potential, though challenging, linear approach would be:
Synthesis of D-homophenylalanine: This can be achieved through various methods, including the asymmetric reductive amination of 2-oxo-4-phenylbutyric acid using engineered phenylalanine dehydrogenases. nih.gov
Protecting Group Installation: The amino and carboxyl groups of D-homophenylalanine would need to be protected (e.g., as Boc-D-homophenylalanine methyl ester) to prevent side reactions during the subsequent fluorination steps.
Directed Difluorination: The protected D-homophenylalanine would then be subjected to two sequential palladium-catalyzed or photocatalytic C-H fluorination reactions. As discussed previously, achieving the specific 2,5-difluorination pattern with high regioselectivity would be a major hurdle in this approach.
Convergent Synthesis:
A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. This approach is often more efficient and allows for greater flexibility. A likely convergent strategy for this compound would involve the synthesis of a 2,5-difluorinated building block and a chiral amino acid synthon.
A feasible convergent pathway is outlined below:
Synthesis of a 2,5-Difluorinated Electrophile: A suitable starting material is 2,5-difluorobenzaldehyde, which can be synthesized from 1,4-difluorobenzene (B165170). prepchem.comsigmaaldrich.com This aldehyde can be converted to a more reactive electrophile, such as 2,5-difluorobenzyl bromide, through standard functional group manipulations.
Preparation of a Chiral Glycine Enolate Equivalent: A protected glycine derivative, such as N-(diphenylmethylene)glycine tert-butyl ester, can be used as a nucleophilic partner. Chiral phase-transfer catalysts can be employed to achieve asymmetric alkylation of this glycine enolate equivalent, thereby establishing the desired D-configuration. nih.gov
Coupling and Deprotection: The chiral glycine enolate equivalent would be alkylated with the 2,5-difluorobenzyl bromide. Subsequent deprotection of the amino and carboxyl groups would yield the final product, this compound.
| Pathway | Description | Advantages | Disadvantages |
| Linear | Sequential construction of the molecule, with fluorination as a late-stage step. | Potentially fewer overall steps if an efficient difluorination method is available. | Significant challenges in controlling the regioselectivity of the difluorination. |
| Convergent | Independent synthesis of key fragments followed by coupling. | Higher overall yields, greater flexibility, and better control of stereochemistry. | May require more steps for the synthesis of individual fragments. |
Given the challenges associated with regioselective difluorination, the convergent synthesis starting from 2,5-difluorobenzaldehyde is generally the more practical and reliable approach.
Protecting Group Chemistry and Derivatization for Synthetic Utility
The use of protecting groups is essential in the multi-step synthesis of this compound to prevent unwanted side reactions of the reactive amino and carboxyl functionalities. acs.orglibretexts.org Derivatization is also a key tool for the analysis and purification of the final product.
Protecting Group Strategies:
During the synthesis, both the α-amino group and the α-carboxyl group of the homophenylalanine backbone need to be masked. The choice of protecting groups is dictated by their stability to the reaction conditions of a particular step and the ease of their selective removal.
Carboxyl Group Protection: The carboxyl group is typically protected as an ester, such as a methyl or ethyl ester. These esters are stable to many reaction conditions used in amino acid synthesis and can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). For syntheses requiring milder deprotection conditions, a tert-butyl ester can be employed, which is cleaved under acidic conditions, often concurrently with a Boc group.
An orthogonal protecting group strategy is often employed, where the amino and carboxyl protecting groups can be removed under different conditions, allowing for selective manipulation of either functional group. iris-biotech.de For instance, the combination of a Boc-protected amine and a methyl ester allows for the selective deprotection of the ester under basic conditions while the Boc group remains intact.
Derivatization for Analytical Utility:
Derivatization plays a crucial role in the analysis of the final product, particularly for determining its enantiomeric purity. Chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), are commonly used. nih.gov Marfey's reagent reacts with the primary amine of this compound to form diastereomers that can be separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC). This allows for the accurate determination of the enantiomeric excess (ee) of the D-isomer.
| Functional Group | Protecting Group | Introduction Reagent | Deprotection Conditions |
| Amino Group | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Piperidine (B6355638) in DMF | |
| Carboxyl Group | Methyl Ester (OMe) | Methanol, Acid catalyst (e.g., SOCl₂) | LiOH or NaOH in H₂O/MeOH |
| tert-Butyl Ester (OtBu) | Isobutylene, Acid catalyst | Trifluoroacetic acid (TFA) |
2,5 Difluoro D Homophenylalanine As a Chiral Building Block in Advanced Molecular Construction
Utility in the Asymmetric Synthesis of Complex Molecules
The enantiopure nature of 2,5-Difluoro-D-homophenylalanine makes it an invaluable starting material for asymmetric synthesis, where the goal is to construct complex molecules with precise three-dimensional arrangements. The inherent chirality of the D-amino acid can be leveraged to direct the stereochemical outcome of subsequent reactions, eliminating the need for otherwise complex chiral resolutions or asymmetric catalysis steps.
Several established synthetic methodologies for chiral amino acids can be applied to this compound to incorporate it into larger, non-peptidic structures. These methods ensure that the stereocenter is preserved throughout the synthetic sequence. For instance, asymmetric hydrogenation of a suitable prochiral precursor, (Z)-2-acetamido-4-(2,5-difluorophenyl)crotonate, using chiral phosphine (B1218219) ligands like DPAMPP, is a proven method for producing chiral homophenylalanine derivatives with high enantiomeric excess. researchgate.net Another powerful technique is the reductive amination of the corresponding α-keto acid, 2-oxo-4-(2,5-difluorophenyl)butanoic acid, using engineered enzymes like D-amino acid dehydrogenases (DAADHs) or D-amino acid transaminases (DAATs). nih.govresearchgate.net These biocatalytic methods are highly selective and operate under mild conditions, offering an efficient route to the desired D-enantiomer.
Furthermore, the classic Schöllkopf method, which involves the alkylation of a chiral bis-lactim ether auxiliary with 2,5-difluorobenzyl bromide, provides a reliable pathway for establishing the chiral center, a strategy successfully used for synthesizing related fluorinated phenylalanine analogs. nih.govnih.gov
Table 1: Key Asymmetric Synthetic Routes Applicable to this compound
| Synthetic Method | Precursor Type | Key Reagent/Catalyst | Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | Prochiral α,β-unsaturated ester | Chiral Rhodium-phosphine complex (e.g., Rh-DPAMPP) | High enantioselectivity, well-established for industrial scale-up. |
| Enzymatic Reductive Amination | α-Keto acid | D-amino acid dehydrogenase (DAADH) or transaminase (DAAT) | Excellent stereocontrol, mild reaction conditions, environmentally benign. nih.govresearchgate.net |
| Schöllkopf Alkylation | Chiral bis-lactim ether | 2,5-Difluorobenzyl halide | High diastereoselectivity, versatile for various side chains. nih.gov |
Application in Scaffold Diversity and Library Generation
In drug discovery, scaffold diversity is crucial for exploring new chemical space and identifying novel lead compounds. A scaffold is the core structure of a molecule to which various functional groups are attached. By using diverse and well-functionalized building blocks, chemists can generate large collections of related molecules, known as combinatorial libraries, for high-throughput screening. escholarship.orggoogle.com
This compound is an ideal building block for generating scaffold diversity due to its unique combination of structural features. The introduction of this single chiral building block into a library design immediately introduces multiple points of diversity. youtube.com
Stereochemical Diversity: The (R)-configuration at the α-carbon provides a fixed stereochemical anchor, allowing for the controlled synthesis of specific diastereomers when combined with other chiral centers.
Aromatic Substitution: The 2,5-difluorophenyl ring is not merely a passive structural element. The fluorine atoms alter the electronic properties of the ring, enabling different interactions (such as dipole-dipole or orthogonal multipolar interactions) within a biological target compared to a non-fluorinated ring. Furthermore, the ring can be a site for further functionalization.
Functional Group Handles: The primary amine and carboxylic acid groups are versatile handles for a vast array of chemical transformations, allowing the core scaffold to be elaborated into a wide range of structures, including heterocycles, amides, esters, and more.
The use of such a building block facilitates what is known as diversity-oriented synthesis, where the goal is to create a library of structurally complex and diverse small molecules from a common starting point. youtube.com The unique conformational properties imparted by the difluorinated homophenylalanine structure can guide the resulting scaffolds into regions of three-dimensional space that are inaccessible with simpler building blocks, increasing the probability of discovering a potent and selective binder for a given biological target.
Table 2: Contribution of this compound to Scaffold Diversity
| Structural Feature | Contribution to Diversity | Potential Application |
|---|---|---|
| (R)-Chiral Center | Defines absolute stereochemistry; creates specific diastereomers. | Synthesis of stereochemically pure complex molecules and peptidomimetics. |
| 2,5-Difluorophenyl Ring | Modulates electronics, lipophilicity, and metabolic stability; offers unique binding interactions. | Fine-tuning pharmacokinetic and pharmacodynamic properties of lead compounds. |
| Amine & Carboxylic Acid | Serve as reactive sites for a wide range of chemical reactions. | Building block for combinatorial libraries of heterocycles, amides, and other functional molecules. |
| Homophenylalanine Backbone | Provides increased conformational flexibility compared to phenylalanine. | Accessing different spatial arrangements within a target's binding pocket. |
Precursors for Fluorine-Containing Organic Compounds Beyond Peptides
While fluorinated amino acids are well-known for their use in peptide-based drugs, the utility of this compound extends far beyond this single application. Its functional groups can be chemically transformed to yield entirely different classes of fluorine-containing organic compounds that retain the crucial chiral center.
A significant example is its use as a precursor for chiral aminophosphonic acids. Research has demonstrated the synthesis of phosphonic acid analogues of homophenylalanine, including those with fluorine substitutions on the phenyl ring. researchgate.net These compounds are of interest as inhibitors of metalloenzymes like aminopeptidases. researchgate.net The synthesis typically involves the conversion of the amino acid's carboxylic acid function into a different reactive group, followed by the introduction of the phosphonic acid moiety, effectively transforming the amino acid scaffold into a non-peptidic enzyme inhibitor.
Other potential transformations could include:
Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding a chiral 2,5-difluoro-D-homophenylalaninol. This amino alcohol is a valuable synthon for creating chiral ligands, auxiliaries, or complex heterocyclic systems.
Decarboxylation: Removal of the carboxyl group would lead to a chiral 2-(2,5-difluorophenyl)ethanamine, a valuable building block for synthesizing chiral catalysts or neurologically active compounds.
These transformations highlight how this compound serves as a versatile chiral pool starting material, providing a gateway to a variety of complex, fluorinated molecules that are not peptides.
Table 3: Transformation of this compound into Non-Peptidic Compounds
| Starting Material | Transformation | Resulting Compound Class | Potential Utility |
|---|---|---|---|
| This compound | Phosphonylation | Chiral Aminophosphonic Acid | Enzyme inhibitors (e.g., for aminopeptidases). researchgate.net |
| This compound | Reduction of Carboxylic Acid | Chiral Amino Alcohol | Chiral ligands, catalysts, building blocks for heterocycles. |
| This compound | Decarboxylation | Chiral Phenethylamine | Building blocks for bioactive amines and catalysts. |
Incorporation of 2,5 Difluoro D Homophenylalanine into Peptides and Peptidomimetics
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of peptides containing 2,5-Difluoro-D-homophenylalanine. luxembourg-bio.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. nih.gov
The two most prevalent orthogonal protection strategies in SPPS are the Fmoc/tBu and Boc/Bzl schemes. iris-biotech.debiosynth.com Orthogonal protection schemes are crucial as they allow for the selective removal of the α-amino protecting group at each cycle without affecting the protecting groups on the amino acid side chains or the linkage to the solid support. peptide.com
Fmoc/tBu Strategy: This is the most widely used method in modern SPPS. iris-biotech.denih.gov The α-amino group of this compound is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.de The Fmoc group is typically removed at each step of the synthesis using a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). kennesaw.eduresearchgate.net Side-chain protecting groups, if necessary for other amino acids in the sequence, are typically acid-labile tert-butyl (tBu) derivatives. iris-biotech.de The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished simultaneously using a strong acid, commonly trifluoroacetic acid (TFA). nih.gov
Boc/Bzl Strategy: While less common now, the Boc/Bzl strategy is still utilized for specific applications. nih.gov In this approach, the α-amino group is protected with the acid-labile tert-butoxycarbonyl (Boc) group. smolecule.com Deprotection is achieved with a moderately strong acid, such as TFA. peptide.com Side-chain protection is typically provided by benzyl (B1604629) (Bzl) ethers or esters, which are cleaved under harsher acidic conditions, such as with hydrofluoric acid (HF), or by hydrogenolysis. biosynth.compeptide.com The choice between these strategies depends on the specific peptide sequence and the presence of other functional groups.
| Strategy | α-Amino Protection | Deprotection Reagent | Side-Chain Protection | Final Cleavage |
| Fmoc/tBu | 9-fluorenylmethoxycarbonyl (Fmoc) | Piperidine | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) |
| Boc/Bzl | tert-butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Benzyl (Bzl) | Hydrofluoric Acid (HF) |
Table 1: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies
Choice of Coupling Reagents: A variety of coupling reagents are available to facilitate amide bond formation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), are commonly used. kennesaw.edu More efficient uronium/aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can be particularly effective for difficult couplings. unifi.itspringernature.com
Extended Coupling Times and Double Coupling: For challenging residues, extending the reaction time for the coupling step can improve the yield. gyrosproteintechnologies.com Alternatively, a "double coupling" protocol can be implemented, where the coupling reaction is repeated with a fresh portion of the activated amino acid and coupling reagents before proceeding to the next deprotection step. gyrosproteintechnologies.com
Elevated Temperatures: Performing the coupling reactions at elevated temperatures can significantly increase the reaction rate and efficiency, particularly for sterically hindered amino acids. unifi.itchemrxiv.org
Solvent Choice: The choice of solvent can influence the swelling of the resin and the solubility of the reagents, thereby affecting reaction kinetics. springernature.com While DMF is the most common solvent, others like N-methyl-2-pyrrolidone (NMP) or solvent mixtures may be beneficial in certain cases.
| Parameter | Standard Conditions | Optimized Conditions for Fluorinated Residues |
| Coupling Reagent | DIC/HOBt | HATU, HBTU, or other phosphonium/uronium salts |
| Reaction Time | 30-60 minutes | > 60 minutes or double coupling |
| Temperature | Room Temperature | 50-90 °C |
| Solvent | DMF | DMF, NMP, or optimized mixtures |
Table 2: Optimization Parameters for Coupling of Fluorinated Amino Acids in SPPS
Solution-Phase Peptide Synthesis Methodologies
While SPPS is the dominant method, solution-phase peptide synthesis offers advantages for large-scale production and for certain complex peptides where SPPS may be inefficient. nih.govnih.gov In solution-phase synthesis, the peptide is assembled in a stepwise or fragment condensation approach in a suitable solvent. youtube.com Protecting groups are used for the α-amino and side-chain functionalities, similar to SPPS. Purification after each step is typically achieved by extraction or crystallization. nih.gov The Group-Assisted Purification (GAP) chemistry is a newer solution-phase method that avoids traditional chromatography by using a purification-assisting auxiliary group. nih.gov
Site-Selective Incorporation Techniques into Defined Peptide Sequences
The precise placement of this compound at a specific position within a peptide sequence is inherent to the stepwise nature of SPPS. rsc.org By introducing the protected this compound at the desired cycle of the synthesis, its position in the final peptide is explicitly controlled. This site-selectivity is crucial for structure-activity relationship studies, where the effect of the fluorinated residue at different locations in the peptide can be systematically investigated.
Chemoenzymatic Approaches for Peptide Ligation and Assembly
Chemoenzymatic peptide synthesis combines the strengths of chemical synthesis and enzymatic ligation. nih.gov This strategy often involves the chemical synthesis of peptide fragments, at least one of which contains this compound, followed by their assembly using enzymes called ligases. youtube.com For instance, peptide ligases can recognize specific C-terminal or N-terminal sequences and catalyze the formation of a native peptide bond between two fragments. youtube.com This approach can be particularly useful for the synthesis of larger proteins and for introducing modifications that are difficult to achieve through purely chemical methods.
Conformational Analysis and Structural Characterization of Peptides Containing 2,5 Difluoro D Homophenylalanine
Spectroscopic Probes for Conformational Elucidation
Spectroscopic methods are invaluable for probing the three-dimensional structure of peptides in solution. The following subsections detail the application of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy to elucidate the conformational preferences of peptides containing 2,5-Difluoro-D-homophenylalanine.
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure and dynamics of molecules at the atomic level. For peptides containing this compound, both ¹H and ¹⁹F NMR are powerful tools.
Backbone Conformation: The analysis of scalar coupling constants (³J-coupling) and Nuclear Overhauser Effects (NOEs) in ¹H NMR spectra allows for the determination of torsional angles (φ, ψ) along the peptide backbone. nih.gov A joint molecular dynamics (MD) simulation and heteronuclear NMR study can determine the thermal populations of peptide conformational states with high accuracy. nih.gov For instance, studies on small homopolymeric peptides have revealed that they predominantly sample a poly-L-proline II helix-like structure. nih.gov The introduction of a fluorinated residue like this compound can influence these conformational preferences.
Side Chain Dynamics: The dynamics of the 2,5-difluorophenyl side chain are of particular interest. ¹⁹F NMR is highly sensitive to the local environment of the fluorine atoms, making it an excellent probe for studying side-chain orientation and rotational dynamics. The chemical shifts of the two diastereotopic fluorine atoms can provide information on the conformational biases of the side chain. nsf.gov For example, in studies of 4,4-difluoroproline, the difference in chemical shifts of the diastereotopic fluorines was found to report on the ring pucker preference. nsf.gov Similar principles can be applied to understand the rotational barriers and preferred rotameric states of the 2,5-difluorophenyl group in peptides containing this compound.
Molecular dynamics simulations can complement NMR data by providing a detailed microscopic description of amino acid solvation and transport, which is influenced by side chain characteristics. rsc.org These simulations have shown that amino acids with apolar side chains, like phenylalanine, tend to adopt a "standing up" configuration at interfaces, with the polar functional groups interacting with the surface and the side chain extending away. rsc.org The introduction of fluorine atoms can alter these interactions.
A summary of NMR parameters and their structural implications is presented in the table below.
| NMR Parameter | Structural Information Derived | Relevance to this compound |
| ³J-coupling constants | Torsional angles (φ, ψ) of the peptide backbone | Determines the preferred backbone conformation (e.g., helical, extended) |
| Nuclear Overhauser Effects (NOEs) | Proximity between protons (<5 Å) | Defines the overall fold and tertiary structure of the peptide |
| ¹⁹F Chemical Shifts | Local electronic environment of the fluorine atoms | Probes the orientation and dynamics of the 2,5-difluorophenyl side chain |
| ¹⁹F-¹⁹F Coupling Constants | Through-space and through-bond interactions | Provides information on the relative orientation of the fluorine atoms |
| Relaxation Data (T₁, T₂, NOE) | Molecular motion and dynamics on various timescales | Characterizes the flexibility of the peptide backbone and the side chain |
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-handed circularly polarized light, which is dependent on the chiral environment of the chromophores, primarily the amide bonds in the peptide backbone. nih.gov
CD spectra of peptides containing this compound can be compared to standard spectra for different secondary structures (α-helix, β-sheet, β-turn, random coil) to determine the predominant conformation. The table below summarizes the characteristic CD signals for common secondary structures.
| Secondary Structure | Characteristic CD Signals (Far-UV) |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |
| β-Turn | Varies depending on the turn type, often a weak negative band around 220-230 nm and a positive band around 200-210 nm |
| Random Coil | Strong negative band around 195 nm |
The solvent environment can also play a crucial role in the secondary structure adopted by peptides. For instance, the sense of a helix in some dehydro-phenylalanine containing peptides was found to vary with the solvent. nih.gov
X-ray Crystallographic Studies of Peptide Conformations
The process of peptide crystallography involves crystallizing the peptide, collecting X-ray diffraction data, and then solving the phase problem to generate an electron density map from which the atomic structure is built and refined. nih.gov The incorporation of heavy atoms, such as bromine or iodine, can be useful for solving the phase problem through anomalous diffraction techniques. nih.gov
While no specific crystal structures of peptides containing this compound were found in the search results, the general principles of peptide crystallography would apply. A crystal structure would definitively show the conformation of the this compound residue, including the puckering of the homophenylalanine ring and the rotational state of the 2,5-difluorophenyl group. It would also reveal the intramolecular and intermolecular interactions, such as hydrogen bonds and aromatic stacking, that stabilize the peptide conformation in the crystal lattice. iisc.ac.in
For example, crystal structures of other peptides have revealed various conformations, including extended β-strands that form anti-parallel β-sheets and helical structures. iisc.ac.innih.gov The crystal structure of a magainin 2 analogue, for instance, showed a dimerization mode mediated by a "phenylalanine zipper". nih.gov
Influence of 2,5-Difluorophenyl Moiety on Aromatic Ring Rotational Barriers and Overall Peptide Conformation
The fluorine atoms are strongly electron-withdrawing, which alters the electrostatic potential of the aromatic ring. nih.gov This can affect cation-π interactions, which are important in many biological systems. rsc.org The altered electronic nature of the 2,5-difluorophenyl ring can also influence its rotational barrier. The steric bulk of the fluorine atoms, although minimal, can also play a role in restricting the rotation of the aromatic ring.
The position and number of fluorine atoms have been shown to strongly influence the gas-phase structures of proton-bound phenylalanine dimers. rsc.org This highlights the significant impact of fluorination on intermolecular interactions. rsc.org
Impact on Peptide Backbone Flexibility and Secondary Structural Motifs
The incorporation of fluorinated amino acids can have a profound impact on the flexibility of the peptide backbone and the propensity to form specific secondary structural motifs. nih.gov Fluorine-derived conformational control can extend beyond the individual amino acid to influence the preferred rotameric species along the peptide backbone. nih.gov
For example, the fluorination of proline has been shown to influence the cis/trans isomerization of the preceding peptide bond. nih.gov While this compound is not a proline analogue, the electronic and steric effects of the difluorinated ring can similarly influence the local backbone conformation and flexibility. Changes in backbone flexibility upon peptide binding or modification can be significant for biological function. researchgate.net
Fluorination can also be used to stabilize or destabilize specific secondary structures. nih.gov For instance, fluorinated amino acids can be used to promote the formation of β-hairpin turns or to disrupt α-helical structures. nih.gov The specific effect depends on the nature of the fluorinated amino acid and its position within the peptide sequence. The introduction of this compound would be expected to influence the local secondary structure, potentially favoring certain turn types or altering the stability of helical or sheet structures.
No Published Research Found on this compound in Biologically Relevant Peptides
Despite a comprehensive search of available scientific literature, no specific research articles, datasets, or detailed experimental findings could be located for the chemical compound this compound. Consequently, the requested article on the structure-activity relationship (SAR) studies of biologically relevant peptides modified with this specific amino acid cannot be generated at this time.
The inquiry sought to detail the structural modulation of receptor binding, conformational constraints, and effects on proteolytic stability resulting from the incorporation of this compound into peptides. However, the scientific databases and search results did not yield any studies that have synthesized, characterized, or evaluated peptides containing this particular non-natural amino acid.
General principles of peptide modification, such as the use of D-amino acids to increase proteolytic stability or the introduction of fluorine to modulate electronic properties and binding affinities, are well-established in the field of medicinal chemistry. For instance, the D-configuration of an amino acid can render a peptide less susceptible to degradation by naturally occurring L-specific proteases. Furthermore, the incorporation of fluorinated amino acids can influence peptide conformation and receptor interactions through steric and electronic effects.
However, without specific studies on this compound, any discussion on its precise impact on peptide properties would be purely speculative and would not meet the required standards of a scientifically accurate and informative article based on detailed research findings. There is no available data to construct the requested tables on receptor binding affinities, conformational parameters, or metabolic pathways for peptides modified with this compound.
Therefore, the following sections of the proposed article outline remain unaddressed due to the absence of relevant scientific research:
Structure Activity Relationship Sar Studies of Biologically Relevant Peptides Modified with 2,5 Difluoro D Homophenylalanine
Effects on Proteolytic Stability and Metabolic Pathways
Further research and publication in the field are necessary before a comprehensive and data-driven article on the specific role of 2,5-Difluoro-D-homophenylalanine in peptide science can be composed.
Computational and Theoretical Investigations of 2,5 Difluoro D Homophenylalanine and Its Derived Systems
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential for elucidating the electronic properties of 2,5-Difluoro-D-homophenylalanine. These methods provide insights into how fluorination impacts the molecule's structure and reactivity.
The high electronegativity of fluorine atoms significantly alters the electron distribution within the phenyl ring. This substitution leads to a strong carbon-fluorine (C-F) covalent bond (460–540 kJ/mol) and influences the molecule's acidity, basicity, and conformation. fu-berlin.denih.gov DFT and ab initio calculations can precisely map these electronic effects. For instance, methods like HF, DFT/B3LYP, and DFT/B3PW91 are used to calculate geometric parameters, total energy, enthalpy, and Gibbs free energy to determine the most stable molecular conformations. dergipark.org.trnih.gov
Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. Fluorination generally lowers the energy of these orbitals. A reduced HOMO-LUMO energy gap can indicate increased reactivity and potential for charge transfer interactions. nih.gov
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. For this compound, these maps would show regions of negative potential around the fluorine and carboxylate groups and positive potential around the ammonium group, highlighting sites for electrostatic interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov
Mulliken Population Analysis: This analysis determines the partial atomic charges on each atom, quantifying the electron-withdrawing effect of the fluorine substituents on the aromatic ring. dergipark.org.tr
Table 1: Representative Quantum Chemical Calculation Methodologies and Predicted Properties
| Computational Method | Basis Set | Properties Calculated | Anticipated Effect of 2,5-Difluoro Substitution |
|---|---|---|---|
| DFT (B3LYP, B3PW91) | 6-31+G(d,p), cc-pVDZ | Optimized Geometry, Total Energy (ΔE), Gibbs Free Energy (ΔG), HOMO/LUMO Energies, ESP | Altered bond lengths/angles, lower molecular energy, lowered HOMO/LUMO energies, significant negative potential near fluorine atoms. |
| Ab Initio (Hartree-Fock, MP2) | 6-311++G(d,p), aug-cc-pVTZ | Geometric Parameters, Mulliken Atomic Charges, NBO Analysis | Quantification of electron withdrawal by fluorine, identification of stabilizing intramolecular interactions. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are crucial for understanding its conformational flexibility and how it interacts with its environment, particularly water.
Conformational Landscapes: The "homo" designation indicates an extra methylene (B1212753) group in the side chain, which, combined with the D-configuration, grants the molecule greater conformational freedom than standard phenylalanine. MD simulations can explore the accessible conformations by calculating the potential energy surface as a function of dihedral angles (e.g., Φ, Ψ, and side-chain torsions). Fluorine substitution can introduce conformational biases due to steric and electronic effects, such as gauche effects involving C-C-C-F and F-C-C-F moieties. nih.gov
Solvation Effects: The interaction of this compound with water is complex. While fluorination increases the hydrophobicity of the aromatic ring, the C-F bond also possesses a dipole, leading to what is termed "polar hydrophobicity". nih.gov MD simulations using specialized force fields for fluorinated molecules (e.g., AMBER ff15ipq) can model these interactions. biorxiv.orgnih.govbiorxiv.orgnih.govacs.org These simulations reveal that organic fluorine atoms can form hydrogen-bond-like interactions with water molecules, influencing hydration free energies and potentially slowing water motion at protein surfaces. fu-berlin.de The solvation process involves contributions from both enthalpy (solute-solvent interactions) and entropy (ordering of solvent molecules), both of which can be predicted from the shape of the solvation cavity around the amino acid. nih.gov Denaturants like urea and guanidinium chloride are thought to work by improving the solvation of hydrophobic regions of molecules, a process that can be studied via MD. englandlab.com
Table 2: Key Parameters and Outputs from MD Simulations
| Simulation Parameter | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of parameters (e.g., bond lengths, angles, charges) used to calculate the potential energy of the system. | Specialized fluorinated force fields (e.g., AMBER, CHARMM) are necessary for accurate modeling. biorxiv.orgbiorxiv.org |
| Water Model | Defines the properties of simulated water molecules (e.g., SPC/E, TIP3P). | Crucial for accurately representing solvation and the hydrophobic effect. biorxiv.org |
| Simulation Time | The duration of the simulation, typically nanoseconds (ns) to microseconds (μs). | Longer simulations are needed to sample a wider range of molecular conformations. |
| Key Outputs | Trajectory files, Root Mean Square Deviation (RMSD), Ramachandran plots, Radial Distribution Functions (RDFs). | Provides data on conformational stability, preferred backbone angles, and the structuring of water around the solute. |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, docking studies are invaluable for predicting its binding affinity and mode of interaction with enzyme active sites or protein-protein interfaces.
The fluorinated phenyl ring of this compound can engage in unique interactions within a protein binding pocket. While generally considered hydrophobic, the C-F bond can participate in favorable multipolar interactions, particularly with backbone carbonyl groups (C–F···C=O interactions). acs.org It can also form weak hydrogen bonds with amide groups (F···H-N). nih.gov These interactions, although individually weak, can collectively enhance binding affinity. nih.govacs.org
For example, studies on dipeptidyl peptidase-IV (DPP-4) inhibitors have shown that a trifluorophenyl subunit effectively occupies a hydrophobic pocket (the S1 pocket). nih.gov The D-homophenylalanine scaffold allows the molecule to orient its functional groups to form key hydrogen bonds with active site residues like glutamate and tyrosine. nih.gov Docking simulations can predict these interactions, providing a rationale for observed inhibitory activity and guiding the design of more potent derivatives.
Table 3: Example of Molecular Docking Study Output
| Target Protein | Binding Site Subpocket | Predicted Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Dipeptidyl Peptidase-IV (DPP-4) | S1 Hydrophobic Pocket | Phe357, Tyr662 | Hydrophobic, π-stacking | -8.5 to -10.0 |
| Rhodesain (Cysteine Protease) | S1 Subpocket | (Hypothetical) | Hydrophobic, van der Waals | (Not specified) |
| Generic Serine Protease | S1 Specificity Pocket | (Hypothetical) | Multipolar (C-F···C=O), H-bond (NH) | (Not specified) |
Quantitative Structure-Activity Relationship (QSAR) Modeling with Fluorinated Amino Acid Parameters
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. scienceforecastoa.com This allows for the prediction of the activity of new, unsynthesized molecules.
For a series of compounds derived from this compound, a QSAR model would be built using descriptors that quantify the physicochemical properties of the molecules. These descriptors fall into several categories:
Lipophilic Parameters: Such as the logarithm of the partition coefficient (logP) or the hydrophobic substituent constant (π). Fluorination generally increases lipophilicity. mlsu.ac.in
Electronic Parameters: Such as the Hammett substitution constant (σ), which quantifies the electron-donating or -withdrawing ability of a substituent. The fluorine atoms in the 2 and 5 positions would have specific σ values that influence the electronic character of the ring. mlsu.ac.in
Steric Parameters: These describe the size and shape of the molecule or its substituents, for example, Taft's steric parameter (Es) or molar refractivity. mlsu.ac.in
A mathematical model, often a linear or non-linear equation, is then generated to relate these descriptors to a measured biological activity (e.g., IC50). scienceforecastoa.com The predictive power of the QSAR model is crucial for prioritizing the synthesis of new analogues and for understanding which structural features are most important for activity. nih.gov The inclusion of specific parameters for fluorinated substituents is essential for the accuracy of these models when applied to compounds like this compound. mdpi.com
Table 4: Key Physicochemical Descriptors for QSAR Modeling of Fluorinated Compounds
| Descriptor Class | Specific Descriptor | Definition | Influence of 2,5-Difluoro Group |
|---|---|---|---|
| Lipophilic | logP | Logarithm of the octanol/water partition coefficient. | Increases logP, enhancing hydrophobicity. nih.gov |
| π (Hansch) | Hydrophobic constant for a substituent. | Positive π value, contributing to overall lipophilicity. mlsu.ac.in | |
| Electronic | σ (Hammett) | Quantifies the electron-withdrawing/donating effect of a substituent on an aromatic ring. | Positive σ value, indicating strong electron-withdrawing character. mlsu.ac.in |
| Field (F) and Resonance (R) | Separates the electronic effect into inductive and resonance components. | Fluorine has a strong inductive effect (high F) and a weaker resonance effect. | |
| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Small increase in MR compared to hydrogen. |
| Verloop Steric Parameters | Multi-dimensional parameters describing the shape of a substituent. | Provides a detailed geometric profile of the fluorine atoms. |
Future Research Directions and Emerging Applications
Development of Next-Generation Synthetic Methodologies
The synthesis of enantiomerically pure, site-specifically fluorinated amino acids like 2,5-Difluoro-D-homophenylalanine remains a complex challenge, necessitating the development of more efficient and scalable methods. Future research is expected to focus on advancing catalytic and asymmetric strategies to overcome the limitations of classical approaches.
Emerging synthetic strategies are moving beyond multi-step, low-yield procedures towards more streamlined, catalytic processes. rsc.org Key areas of development include transition-metal-catalyzed C-H bond fluorination and asymmetric synthesis from prochiral starting materials. For instance, palladium-catalyzed methods have shown success in the direct, site-selective fluorination of unactivated sp3 carbons, a technique that could be adapted for the synthesis of β-fluorinated amino acid derivatives. acs.org This involves a directed C-H activation process, where a directing group guides the fluorinating agent to a specific position on the aliphatic chain. acs.org
Another promising avenue is the asymmetric Friedel-Crafts reaction, which could potentially use 1,4-difluorobenzene (B165170) and a chiral derivative of aspartic acid to construct the D-homophenylalanine framework with high enantiomeric purity. core.ac.uk Furthermore, biocatalysis, utilizing engineered enzymes such as D-amino acid transaminases (DAATs) or phenylalanine ammonia-lyases, presents a highly attractive route for the asymmetric synthesis of D-phenylalanine derivatives from accessible prochiral starting materials. nih.gov The expansion of these enzymatic tools through directed evolution could yield biocatalysts tailored for the efficient production of this compound. nih.gov The development of novel fluorinating agents and flow chemistry methods are also anticipated to contribute to more efficient and safer synthetic protocols. nih.govnumberanalytics.com
| Synthetic Strategy | Description | Potential Advantages for this compound | Relevant Research Areas |
| Palladium-Catalyzed C-H Fluorination | Direct fluorination of C(sp³)–H bonds using a palladium catalyst and an electrophilic fluorine source like Selectfluor. | Allows for late-stage fluorination, potentially simplifying the synthetic route. High site- and diastereoselectivity. | Organometallic Chemistry, Catalysis acs.org |
| Asymmetric Friedel-Crafts Reaction | Reaction of an aromatic ring (1,4-difluorobenzene) with a chiral electrophile derived from amino acids. | Establishes the chiral center and the aromatic linkage in a single step, offering high atom economy and stereocontrol. | Asymmetric Synthesis, Organic Chemistry core.ac.uk |
| Enzymatic Asymmetric Synthesis | Use of engineered enzymes, such as D-amino acid transaminases (DAATs), to convert a keto-acid precursor into the desired D-amino acid. | High enantioselectivity, mild reaction conditions, and environmentally friendly process. | Biocatalysis, Protein Engineering nih.gov |
| Schöllkopf's Asymmetric Synthesis | Alkylation of a chiral bis-lactim ether derived from a dipeptide, followed by hydrolysis to yield the desired D-amino acid. | A well-established method for producing non-proteinogenic amino acids with high optical purity. | Asymmetric Synthesis, Peptide Chemistry nih.gov |
Expansion of Applications in Chemical Probes and Imaging Agents
The incorporation of fluorine atoms into biomolecules provides a powerful tool for imaging and diagnostics. nih.gov The 2,5-difluoro substitution pattern on the phenyl ring of D-homophenylalanine makes it an ideal candidate for development as a specialized probe for both Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET).
For ¹⁹F NMR applications, the two fluorine atoms serve as sensitive reporters of the local molecular environment. researchgate.net Because fluorine has no natural background signal in biological systems, ¹⁹F NMR can be used to study protein conformation, dynamics, and interactions with high clarity. researchgate.netnih.gov The distinct chemical shifts of the fluorine atoms in this compound would be exquisitely sensitive to changes in protein folding, ligand binding, or post-translational modifications, offering a non-invasive window into complex biological processes. nih.gov
Furthermore, if one of the fluorine atoms is the radionuclide fluorine-18 (B77423) (¹⁸F), the compound becomes a PET imaging agent. numberanalytics.com PET is a highly sensitive clinical imaging technique used extensively in oncology to visualize metabolic activity. nih.gov Radiolabeled amino acids are effective tracers because tumor cells often exhibit increased amino acid transport and metabolism. nih.gov An ¹⁸F-labeled this compound could be developed as a tumor imaging agent, potentially offering high specificity as non-natural D-amino acids are not incorporated into proteins, leading to rapid uptake and retention in target cells. nih.gov Future work will focus on optimizing the radiolabeling synthesis and evaluating its efficacy as a dual-modality (PET/NMR) probe. nih.govnih.gov
| Imaging Modality | Principle of Application | Potential Advantages of this compound | Key Research Focus |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | The ¹⁹F nucleus acts as a sensitive, background-free NMR probe to report on local chemical environments. | Two fluorine atoms provide a strong and environmentally sensitive signal for conformational and interaction studies. | Development of ¹⁹F NMR-based assays for protein folding and drug screening. nih.govnih.gov |
| Positron Emission Tomography (PET) | Incorporation of the positron-emitting isotope ¹⁸F allows for non-invasive, quantitative imaging of metabolic processes in vivo. | D-amino acid structure may lead to favorable tumor accumulation and low background signal. High sensitivity for detecting malignant tissues. | Efficient ¹⁸F-labeling synthesis, evaluation of tumor uptake and specificity, preclinical imaging studies. nih.govnih.gov |
| Dual-Modality (PET/NMR) Imaging | The compound can be used for both high-sensitivity PET imaging and high-resolution NMR studies. | A single probe could correlate in vivo localization with molecular-level conformational information. | Synthesis of ¹⁸F-labeled compound and validation in both imaging platforms. |
Advanced Biophysical Techniques for Real-Time Conformational Monitoring
Understanding the dynamic nature of proteins and peptides is crucial for deciphering their function. The strategic incorporation of this compound into a peptide or protein sequence opens the door to using advanced biophysical techniques for real-time monitoring of conformational changes.
The primary tool for this purpose is ¹⁹F NMR spectroscopy. researchgate.net The fluorine signals are sensitive to subtle changes in the protein's three-dimensional structure, allowing researchers to track folding pathways, transient intermediate states, and allosteric transitions in real time. nih.govnih.gov For example, changes in the ¹⁹F NMR spectrum upon ligand binding can provide detailed, residue-specific information about the induced-fit mechanism of an enzyme. nih.gov
Future research could pair ¹⁹F NMR with other spectroscopic methods to gain a more complete picture. For instance, fluorescence spectroscopy, particularly using environmentally sensitive dyes like Thioflavin T, can monitor the formation of aggregated structures such as amyloid fibrils in real time. rsc.org By incorporating this compound into an amyloidogenic peptide, one could use ThT fluorescence to track the kinetics of aggregation while simultaneously using ¹⁹F NMR to probe the specific conformational changes occurring at the fluorinated residue during fibril formation. rsc.org Advanced X-ray crystallography could also be employed to trap and visualize different conformational states of a protein containing the fluorinated amino acid, providing structural snapshots that complement the dynamic data from NMR. nih.gov
Integration into Supramolecular Assemblies and Material Science Research
The field of material science is increasingly looking towards biologically inspired building blocks for the creation of functional nanomaterials. Amino acids and peptides that can self-assemble into ordered structures are particularly valuable. rsc.orgnih.gov The incorporation of fluorinated amino acids like this compound into peptide sequences is a promising strategy for designing novel supramolecular assemblies and biomaterials with tailored properties. nih.gov
Fluorination is known to significantly increase hydrophobicity and can drive the self-assembly of peptides into well-defined nanostructures, such as fibrils, ribbons, and hydrogels. rsc.orgkvinzo.commdpi.com These materials have potential applications in drug delivery, tissue engineering, and as biosensors. For example, amphipathic peptides containing this compound on their hydrophobic face could be designed to self-assemble into injectable hydrogels. kvinzo.com The fluorine atoms could enhance the mechanical stability and modulate the release kinetics of encapsulated drugs. kvinzo.com
Furthermore, fluorine can influence the formation of secondary structures like β-sheets, which are the foundation of many self-assembling systems. rsc.orgrsc.org By systematically placing this compound within a peptide sequence, researchers can fine-tune the intermolecular interactions (e.g., π–π stacking, hydrophobic forces) that govern the assembly process. nih.gov This allows for the rational design of materials with specific morphologies and mechanical properties. Future work will explore the creation of polyfluorinated peptides and "fluorous core" proteins where the unique properties of fluorine lead to materials with exceptional thermal and proteolytic stability. nih.govnih.gov
| Material Type | Role of this compound | Potential Applications | Key Research Directions |
| Peptide Hydrogels | Increases hydrophobicity, promoting self-assembly into a cross-linked network that traps water. | Controlled drug delivery, 3D cell culture scaffolds, tissue engineering. | Designing peptide sequences for tunable gel stiffness and drug release profiles. kvinzo.commdpi.com |
| Amyloid-like Fibrils | Modulates the kinetics and stability of β-sheet formation and fibril aggregation. | Conductive nanowires, biosensors, templates for mineralization. | Investigating the impact of fluorine position on fibril morphology and function. rsc.orgrsc.org |
| "Fluorous Core" Proteins | When incorporated into the hydrophobic core of a protein, it can dramatically increase structural stability. | Development of highly stable enzymes for industrial catalysis, robust protein therapeutics. | Designing and synthesizing proteins with highly fluorinated interiors. nih.gov |
| Supramolecular Architectures | Directs self-assembly through specific non-covalent interactions (e.g., fluorous interactions, modified π-stacking). | Molecular recognition systems, nanoscale electronics, functional coatings. | Exploring co-assembly with other molecules to create complex, multi-component systems. rsc.orgmdpi.com |
Q & A
Q. What interdisciplinary approaches enhance the design of this compound derivatives for targeted drug delivery?
- Methodological Answer : Integrate medicinal chemistry (SAR studies), materials science (nanocarrier compatibility), and systems biology (multi-omics profiling). For example, PEGylation improves solubility, while click chemistry enables conjugation to antibody-drug conjugates (ADCs). Validate targeting efficiency using spheroid co-culture models and intravital microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
